WS 30581B
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Overview
Description
WS 30581B is a compound that belongs to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound, with its unique structure, combines the indole and oxazole rings, making it an interesting subject for research and application in various fields.
Preparation Methods
The synthesis of WS 30581B can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For the oxazole ring, a common approach is the cyclization of α-haloketones with primary amides . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
WS 30581B undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
WS 30581B has numerous applications in scientific research:
Mechanism of Action
The mechanism by which WS 30581B exerts its effects involves interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity . The oxazole ring may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
WS 30581B can be compared with other indole derivatives, such as:
1H-Indole, 3-(2-ethyl-5-oxazolyl)-: Similar structure but with an ethyl group instead of a butyl group.
1H-Indole, 3-(2-methyl-5-oxazolyl)-: Contains a methyl group, leading to different chemical and biological properties.
1H-Indole, 3-(2-phenyl-5-oxazolyl)-: The phenyl group introduces aromaticity, affecting the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of the indole and oxazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-butyl-5-(1H-indol-3-yl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-3-8-15-17-10-14(18-15)12-9-16-13-7-5-4-6-11(12)13/h4-7,9-10,16H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXRUFFDZPXAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918126 |
Source
|
Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93773-63-8 |
Source
|
Record name | WS 30581B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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